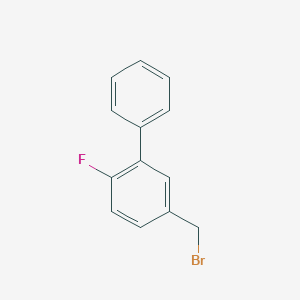
5-(Bromomethyl)-2-fluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-fluoro-1,1’-biphenyl typically involves the bromination of 2-fluoro-1,1’-biphenyl at the benzylic position. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 5-(Bromomethyl)-2-fluoro-1,1’-biphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted biphenyl derivatives with various functional groups such as azides, thiols, and ethers.
Oxidation: Benzylic alcohols and carboxylic acids.
Reduction: Methyl-substituted biphenyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-fluoro-1,1’-biphenyl has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-fluoro-1,1’-biphenyl involves its reactivity at the benzylic position. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-fluoro-1,1’-biphenyl
- 5-(Iodomethyl)-2-fluoro-1,1’-biphenyl
- 5-(Hydroxymethyl)-2-fluoro-1,1’-biphenyl
Uniqueness
5-(Bromomethyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom is a better leaving group than chlorine and iodine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the fluorine atom can influence the electronic properties of the compound, enhancing its stability and reactivity .
Properties
CAS No. |
83169-79-3 |
|---|---|
Molecular Formula |
C13H10BrF |
Molecular Weight |
265.12 g/mol |
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-phenylbenzene |
InChI |
InChI=1S/C13H10BrF/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
LCSOBQXYYMTSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


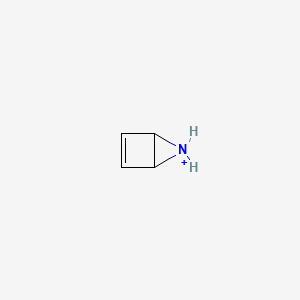

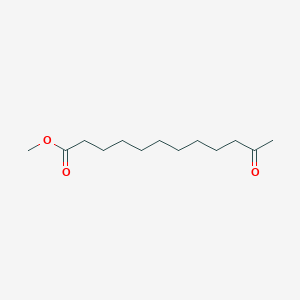
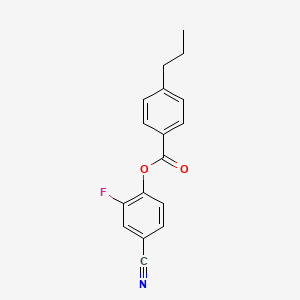
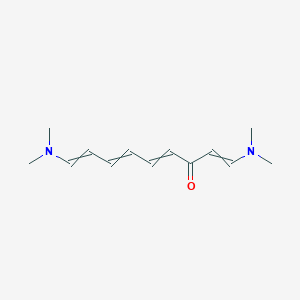


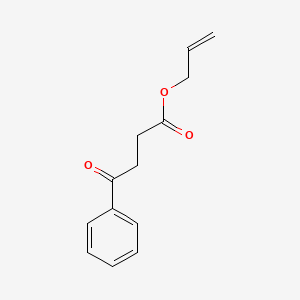
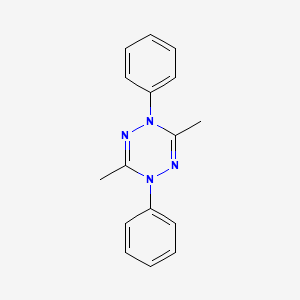
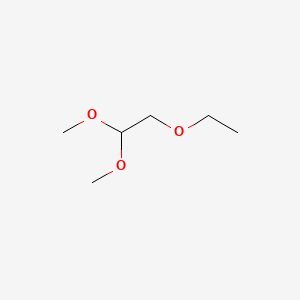


![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
